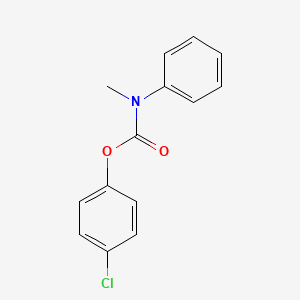

4-chlorophenyl methyl(phenyl)carbamate

Übersicht

Beschreibung

4-Chlorophenyl methyl(phenyl)carbamate is a carbamate ester . It is used as a fungicide to control major plant pathogens . The structure, properties, spectra, suppliers, and links for this compound can be found on various chemical databases .

Synthesis Analysis

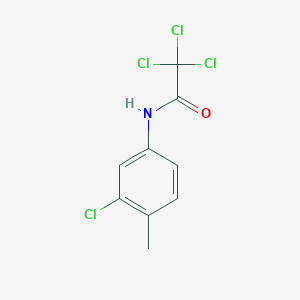

New carbamates of 4-nitrophenylchloroformate, which are structurally similar to 4-chlorophenyl methyl(phenyl)carbamate, have been synthesized in a simple nucleophilic substitution reaction . The products were characterized by IR, NMR, Mass spectra, and CHN analysis .

Molecular Structure Analysis

The molecular formula of 4-chlorophenyl methyl(phenyl)carbamate is C14H12ClNO2 . More details about its structure can be found in various chemical databases .

Chemical Reactions Analysis

Carbamate pesticides, including 4-chlorophenyl methyl(phenyl)carbamate, can be eliminated through physical removal, chemical reaction, biological degradation, and enzymatic degradation . More research is needed to understand the specific chemical reactions involving this compound.

Wissenschaftliche Forschungsanwendungen

- Pyraclostrobin belongs to the strobilurin class of fungicides. It is effective in controlling fungal diseases in greenhouses and agricultural fields. Key pathogens it targets include Septoria tritici, Puccinia spp., and Pyrenophora teres .

- Research has focused on its dissipation kinetics and safety evaluation. For instance, a study investigated its residue levels and degradation rates in cucumber fruits, leaves, and soil matrices. The fungicide dissipated rapidly, with half-lives ranging from 2.14 to 4.17 days in different sites and matrices. The metabolite BF 500-3 showed low residue levels .

- Studies have shown that the fungicide degrades fastest in soil, followed by cucumber fruits and leaves. Proper dosage ensures residue levels remain below maximum limits, minimizing risks to humans and animals .

- Researchers have investigated optimal dosages to balance disease control with safety, ensuring compliance with maximum residue limits .

- Techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) coupled with ultra-high-performance liquid chromatography–tandem mass spectrometry (UHPLC-MS/MS) allow accurate quantification .

- Proper application rates are critical. While recommended doses are safe, exceeding them can lead to unacceptable residue levels .

Fungicidal Activity

Environmental Fate and Soil Residues

Crop Protection

Analytical Methods Development

Toxicology and Risk Assessment

Metabolism Studies

Wirkmechanismus

Target of Action

The primary target of 4-chlorophenyl methyl(phenyl)carbamate, also known as pyraclostrobin , is the mitochondrial respiration of fungi . It belongs to the strobilurin group of fungicides , which are known for their ability to inhibit mitochondrial respiration .

Mode of Action

Pyraclostrobin acts by blocking electron transfer within the respiratory chain of the mitochondria . This inhibition disrupts important cellular biochemical processes, leading to the cessation of fungal growth .

Biochemical Pathways

The affected biochemical pathway is the mitochondrial electron transport chain . By blocking electron transfer, pyraclostrobin disrupts the production of ATP, an energy-rich molecule that supports a range of essential processes in the fungal cell .

Pharmacokinetics

After oral administration of radiolabelled pyraclostrobin to rats, about 50% of the dose was absorbed . Concentrations of radiolabel in the blood peaked initially after 30 minutes, followed by a secondary peak at 8 or 24 hours . The majority (74-91%) of the radiolabelled dose was eliminated in the faeces, with the remainder (10-13%) in the urine . The metabolism of pyraclostrobin proceeds through three main pathways .

Result of Action

The result of pyraclostrobin’s action is the cessation of fungal growth . By inhibiting mitochondrial respiration, it disrupts important cellular biochemical processes, leading to the death of the fungus .

Action Environment

Pyraclostrobin is stable in aqueous solution in the dark at pH 4, 5 and 7 (25°C and 50°C) . At pH 9, a very slow degradation was observed at ambient temperature . These findings suggest that the compound’s action, efficacy, and stability can be influenced by environmental factors such as light, temperature, and pH .

Safety and Hazards

Zukünftige Richtungen

Future research could focus on the development of new carbamates with improved properties . For instance, new carbamates of 4-nitrophenylchloroformate have shown promising antibacterial and antifungal activity . These compounds could serve as the basis for the discovery of new antimicrobial and antioxidant agents .

Eigenschaften

IUPAC Name |

(4-chlorophenyl) N-methyl-N-phenylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO2/c1-16(12-5-3-2-4-6-12)14(17)18-13-9-7-11(15)8-10-13/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWCIJCBGOSWCCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)OC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-chlorophenyl) N-methyl-N-phenylcarbamate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

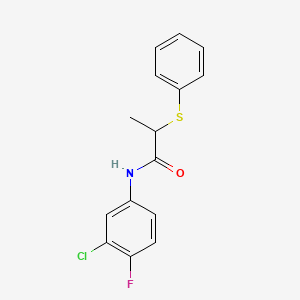

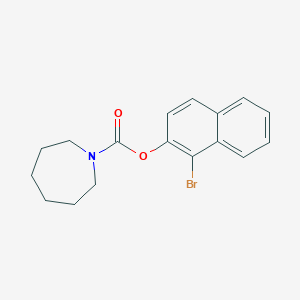

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-ethyl-N-isobutyl-N-[(3-methyl-2-thienyl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B4020281.png)

![N-(4-{[3-(trifluoromethyl)-1-piperidinyl]sulfonyl}phenyl)acetamide](/img/structure/B4020299.png)

![N~1~-(4-ethylphenyl)-N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B4020312.png)

![N-{2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-2-oxoethyl}-N-phenylbenzenesulfonamide](/img/structure/B4020314.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B4020315.png)

![2-[(2-hydroxypropyl)thio]-3-phenyl-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4020322.png)

![5-bromo-N-{[(1,1-dioxidotetrahydro-3-thienyl)amino]carbonothioyl}-2-furamide](/img/structure/B4020328.png)

![N-{5-[(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)thio]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide](/img/structure/B4020330.png)

![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(2-methoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B4020342.png)